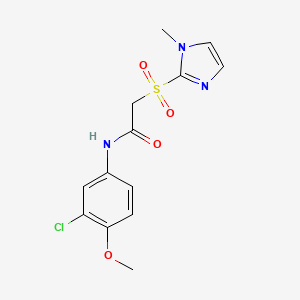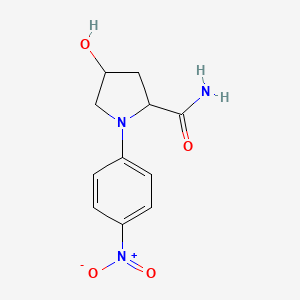![molecular formula C23H29N3O2 B7534418 1-[3-(3,5-Dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7534418.png)
1-[3-(3,5-Dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(3,5-Dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol, commonly known as DMPP, is a synthetic compound that has been extensively studied for its potential use as a research tool in various scientific fields. DMPP is a beta-adrenergic receptor agonist that can selectively activate beta-2 adrenergic receptors in the body. This property makes DMPP a valuable tool for studying the biochemical and physiological effects of beta-2 adrenergic receptor activation.
Mécanisme D'action
DMPP selectively activates beta-2 adrenergic receptors, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This activation of beta-2 adrenergic receptors can lead to various physiological effects, including increased bronchodilation, increased heart rate, and increased glucose metabolism.
Biochemical and Physiological Effects
DMPP has been shown to have various biochemical and physiological effects in the body. DMPP can increase bronchodilation and improve lung function in individuals with asthma or COPD. DMPP can also increase heart rate and cardiac output, making it a potential treatment option for individuals with heart failure. DMPP can also improve glucose metabolism and insulin sensitivity, making it a potential treatment option for individuals with diabetes or metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DMPP has several advantages as a research tool. DMPP is a selective beta-2 adrenergic receptor agonist, making it a valuable tool for studying the effects of beta-2 adrenergic receptor activation. DMPP is also stable and relatively easy to synthesize, making it a cost-effective research tool. However, DMPP has some limitations as a research tool. DMPP can have off-target effects, leading to potential complications in experimental designs. DMPP can also have limited bioavailability and a short half-life, making it challenging to administer in some experimental settings.
Orientations Futures
DMPP has several potential future directions in scientific research. DMPP could be further studied for its potential use in treating conditions such as obesity, diabetes, and cardiovascular disease. DMPP could also be studied in combination with other drugs to enhance its therapeutic effects. Additionally, DMPP could be further studied to better understand its mechanism of action and potential off-target effects, leading to more precise experimental designs.
Méthodes De Synthèse
DMPP can be synthesized using various methods, including the reaction of 3-(3,5-dimethylpyrazol-1-yl)propylamine with 3-(4-phenylphenoxy)propan-2-ol in the presence of a base catalyst. The product can be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
DMPP has been used extensively in scientific research as a tool to study the biochemical and physiological effects of beta-2 adrenergic receptor activation. DMPP has been used in studies related to asthma, chronic obstructive pulmonary disease (COPD), and other respiratory diseases. DMPP has also been studied for its potential use in treating conditions such as obesity, diabetes, and cardiovascular disease.
Propriétés
IUPAC Name |
1-[3-(3,5-dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-18-15-19(2)26(25-18)14-6-13-24-16-22(27)17-28-23-11-9-21(10-12-23)20-7-4-3-5-8-20/h3-5,7-12,15,22,24,27H,6,13-14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVUDUXBMUQENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNCC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,1,3-benzothiadiazol-4-yl)-2-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7534347.png)

![2-[[4-amino-5-[4-(difluoromethoxy)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B7534355.png)
![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7534360.png)


![(5-Methyl-2-propan-2-ylcyclohexyl) 2-[[1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate](/img/structure/B7534393.png)

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate](/img/structure/B7534411.png)


![4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one](/img/structure/B7534437.png)
![1-(2-chloro-5-methoxyphenyl)-3-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]urea](/img/structure/B7534443.png)